molecular formula C13H16F3N B13257371 2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine

2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine

Cat. No.: B13257371
M. Wt: 243.27 g/mol
InChI Key: BSCKWEDXPRAWFU-UHFFFAOYSA-N
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Description

2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine is a compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with 2-methylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated hydrocarbons

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}pyrrolidine
  • (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol
  • Methyl 2-[3-(trifluoromethyl)phenyl]acetate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H16F3N

Molecular Weight

243.27 g/mol

IUPAC Name

2-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine

InChI

InChI=1S/C13H16F3N/c1-12(6-3-7-17-12)9-10-4-2-5-11(8-10)13(14,15)16/h2,4-5,8,17H,3,6-7,9H2,1H3

InChI Key

BSCKWEDXPRAWFU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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